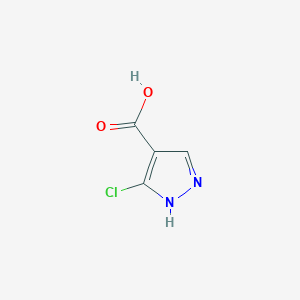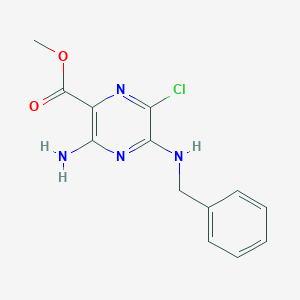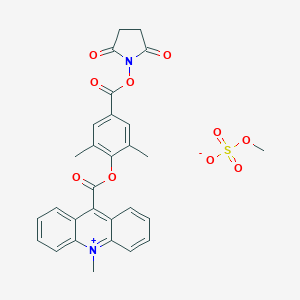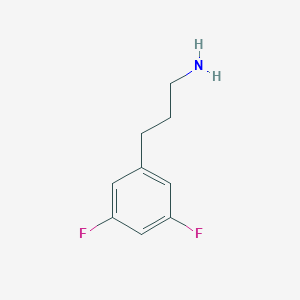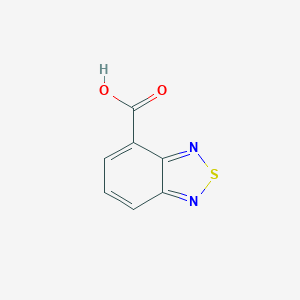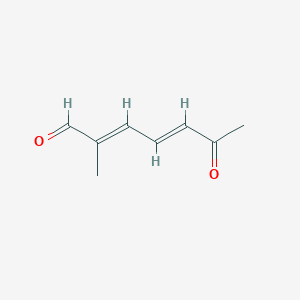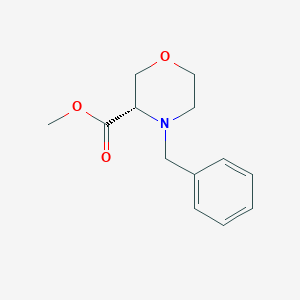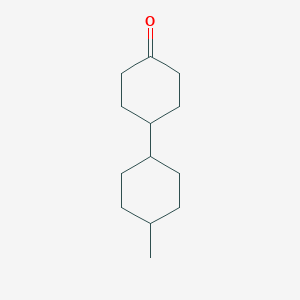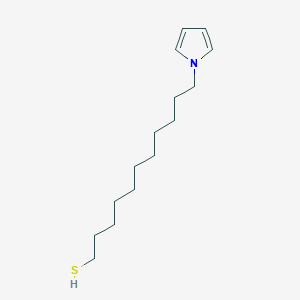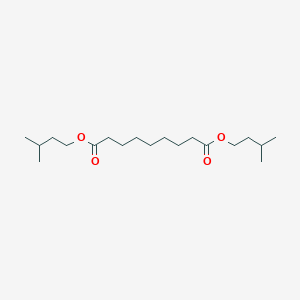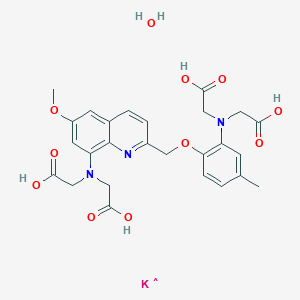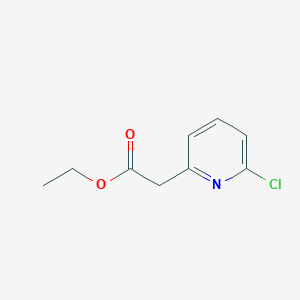
Ethyl 2-(6-chloropyridin-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(6-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, ethyl 2-(6-chloro-2-pyridyl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(6-chloropyridin-2-yl)acetate can be represented by the InChI code: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(6-chloropyridin-2-yl)acetate has a molecular weight of 199.64 . It is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Ethyl 2-(6-chloropyridin-2-yl)acetate has been utilized in various synthesis processes. For instance, it was used in the highly regioselective synthesis of Ethyl 2-(N-Methylformate-1,4,5,6-tetrahydropyridin-2-yl) Acetate, leading to further conversion into corresponding (R)-Ethyl Homopepicolate with good enantioselectivity using a chiral ruthenium catalyst (Karamé et al., 2011). Another study synthesized and analyzed the optical properties of derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, showing that these compounds exhibited solid-state fluorescence (Chunikhin & Ershov, 2021).
Corrosion Inhibition
Research into the application of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, demonstrated its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution. This highlights the potential of similar ethyl acetate derivatives in corrosion inhibition applications (Ghazoui et al., 2017).
Biological and Medical Applications
Several studies have explored the potential biological and medical applications of compounds related to Ethyl 2-(6-chloropyridin-2-yl)acetate. For instance, its derivatives have been studied for their effects on learning and memory ability in mice (Li Ming-zhu, 2007; Li Ming-zhu, 2011; Li Ming-zhu, 2010). Additionally, other derivatives have shown potential in anticancer applications (Temple et al., 1983).
Safety And Hazards
Ethyl 2-(6-chloropyridin-2-yl)acetate is classified as a warning under the GHS07 hazard classification . It may cause skin and eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNIIEKVHWJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-chloropyridin-2-yl)acetate | |
CAS RN |
174666-22-9 | |
| Record name | Ethyl 2-(6-chloropyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
